![molecular formula C16H19NO3 B13994989 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide CAS No. 6900-16-9](/img/structure/B13994989.png)
2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-phenyl-1-oxaspiro[45]decane-3-carboxamide is a chemical compound with the molecular formula C16H19NO3 It is known for its unique spirocyclic structure, which includes a spiro linkage between a lactone and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide typically involves the reaction of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid with phenylamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Uniqueness
2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other spirocyclic compounds that lack the phenyl group.
Properties
CAS No. |
6900-16-9 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C16H19NO3/c17-14(18)12-13(11-7-3-1-4-8-11)16(20-15(12)19)9-5-2-6-10-16/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,17,18) |
InChI Key |
WTQCPJASTOLFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(C(=O)O2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)
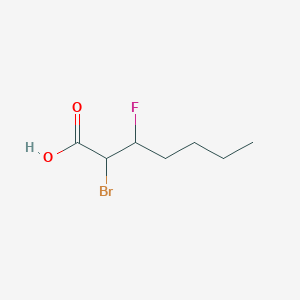
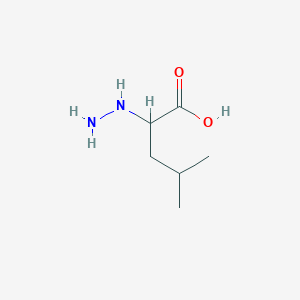
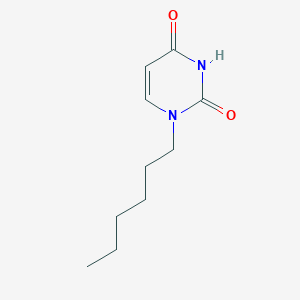
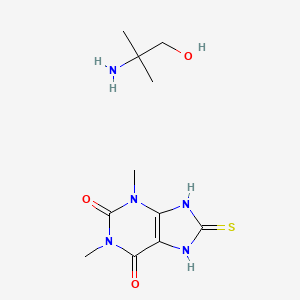

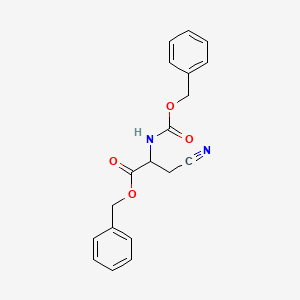


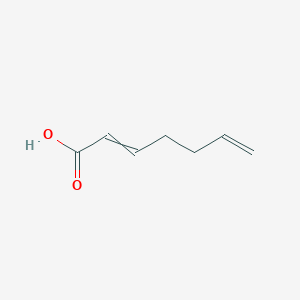


![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)

